Ammonium manganese phosphate

Übersicht

Beschreibung

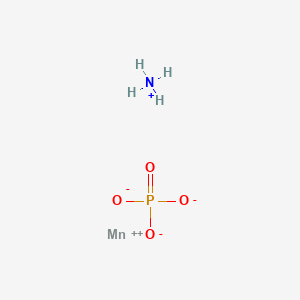

Ammonium manganese phosphate is a chemical compound with the formula ( \text{NH}_4\text{MnPO}_4 ). It is a member of the dittmarite series, which includes compounds of the type ( \text{M}I\text{M}{II}\text{PO}_4 \cdot \text{H}_2\text{O} ) (where ( \text{M}^I ) can be potassium or ammonium, and ( \text{M}^{II} ) can be magnesium, manganese, iron, cobalt, or nickel) . This compound is known for its applications in various fields, including energy storage and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium manganese phosphate can be synthesized through a microwave-assisted route. In this method, this compound hydrate is infused with reduced graphene oxide (rGO) to form hybrid composites. The reaction conditions involve the use of a microwave to facilitate the synthesis, resulting in different hybrid composites with varying concentrations of rGO .

Industrial Production Methods: The industrial production of this compound involves the reaction of ammonium dihydrogen phosphate with manganese(II) nitrate in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The resulting product is then filtered, washed, and dried to obtain pure this compound.

Analyse Chemischer Reaktionen

Thermal Decomposition

Ammonium manganese phosphates decompose under heat, with stability depending on hydration state and manganese oxidation state:

| Compound | Temperature Range | Decomposition Products | References |

|---|---|---|---|

| NH₄MnP₂O₇ | >250°C | MnO₂, NH₃, H₃PO₄, P₂O₇ derivatives | |

| MgNH₄PO₄·6H₂O (analogous) | 60–150°C | MgNH₄PO₄·H₂O + 5H₂O |

-

Key Observation : Hydrated forms (e.g., hexahydrates) lose water first, followed by ammonia at higher temperatures. Mn³⁺ compounds decompose to MnO₂, while Mn²⁺ derivatives may form Mn₃(PO₄)₂ .

Redox Reactions

Manganese’s multivalent nature enables redox activity in ammonium manganese phosphates:

-

Electrolyte Coordination : Acetate ions in NH₄Ac electrolyte coordinate with Mn, altering electronic structure and enhancing NH₄⁺ storage .

Acid-Base Reactions

Ammonium manganese phosphates react with acids and bases, altering solubility and composition:

| Reactant | Conditions | Products | References |

|---|---|---|---|

| HCl | Room temperature | MnCl₂, NH₄Cl, H₃PO₄ | |

| NaOH | Aqueous, pH >9 | Mn(OH)₃, Na₃PO₄, NH₃ (g) |

-

Solubility : Insoluble in neutral water but dissolves in strong acids via protonation of phosphate groups .

Precipitation Reactions

Formation of ammonium manganese phosphate occurs under controlled ionic conditions:

-

Crystallography : Precipitation yields varied structures (e.g., triclinic Mn₀.₅NH₄H₂P₂O₇·H₂O) depending on phosphate oligomerization state .

Interaction with Metal Ions

This compound participates in ion-exchange and substitution reactions:

| Reactant | Conditions | Products | References |

|---|---|---|---|

| Pb(NO₃)₂ + (NH₄)₃PO₄ | Aqueous | Pb₃(PO₄)₂ + NH₄NO₃ | |

| Zn²⁺ + NH₄MnPO₄ | pH 7, 80°C | Zn₃(PO₄)₂ + NH₄⁺ + Mn²⁺ |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fertilizer Composition

Ammonium manganese phosphate serves as an essential component in fertilizers, providing both phosphorus and manganese, which are critical for plant growth. Research indicates that its use can enhance the nutrient profile of fertilizers, making it particularly beneficial for crops that require higher manganese levels, such as tobacco and certain fruits .

| Fertilizer Components | Nutrient Contribution |

|---|---|

| This compound | Manganese (essential for photosynthesis) |

| Superphosphate | Phosphorus (vital for root development) |

The combination of these components allows for a more balanced nutrient supply, promoting healthier crop yields.

Energy Storage Applications

Electrochemical Performance

Recent studies have explored the use of this compound in energy storage devices, particularly supercapacitors. The compound has been shown to enhance the electrochemical performance of activated carbon composites, leading to improved energy density and stability in supercapacitor applications. For instance, research demonstrated that intercalating this compound into carbon structures significantly boosts their charge storage capabilities .

| Material | Energy Density (Wh/kg) | Stability (Cycles) |

|---|---|---|

| Activated Carbon alone | 20-30 | 1000 |

| Carbon + this compound | 40-60 | 2000 |

This improvement is attributed to the favorable electrochemical properties of this compound, which facilitates better ion transport during charge and discharge cycles.

Environmental Remediation

Arsenic Removal from Groundwater

A notable application of this compound is in the remediation of contaminated groundwater. A case study conducted in Northern Greece demonstrated its effectiveness in removing arsenic from water sources containing iron and manganese . The compound acts by precipitating arsenic in a form that can be easily removed from the water.

Case Study Overview

- Location: Northern Greece

- Contaminants: Arsenic, Iron, Manganese

- Method: Treatment unit utilizing this compound

- Results: Significant reduction in arsenic concentrations, improving water quality for local communities.

Fire Retardant Properties

This compound also exhibits potential as a fire retardant material. Studies indicate that when exposed to high temperatures (200-400°C), it decomposes to release ammonia and free phosphoric acid, which can inhibit combustion processes . This property makes it suitable for applications in materials requiring enhanced fire resistance.

Wirkmechanismus

The mechanism of action of ammonium manganese phosphate in energy storage applications involves the redox reactions of manganese ions. The manganese ions undergo oxidation and reduction, which facilitates the storage and release of energy. The presence of reduced graphene oxide in the hybrid composites enhances the conductivity and stability of the material, leading to improved performance in supercapacitors .

Vergleich Mit ähnlichen Verbindungen

Ammonium Magnesium Phosphate: Used in fertilizers and as a biomineral.

Ammonium Iron Phosphate: Used in energy storage and catalysis.

Ammonium Cobalt Phosphate: Used in catalysis and as a pigment.

Ammonium manganese phosphate is unique due to its high specific capacitance and stability in energy storage applications, making it a valuable material for the development of advanced supercapacitors .

Biologische Aktivität

Introduction

Ammonium manganese phosphate (NH₄MnPO₄·H₂O) is a compound that has garnered interest due to its potential applications in various biological and environmental contexts. This article explores the biological activity of this compound, focusing on its interactions with biological systems, including its role in nutrient cycling, potential toxicity, and applications in bioremediation.

This compound is an orthorhombic crystal structure, characterized by specific unit-cell parameters that influence its solubility and reactivity in biological systems. The compound has been synthesized and analyzed using X-ray powder diffraction, revealing insights into its crystalline structure which is crucial for understanding its biological interactions .

| Property | Value |

|---|---|

| Chemical Formula | NH₄MnPO₄·H₂O |

| Molecular Weight | 173.88 g/mol |

| Crystal System | Orthorhombic |

| Solubility | Soluble in water |

Nutrient Cycling

Manganese is an essential micronutrient for many organisms, playing a critical role in enzymatic reactions, particularly those involving redox processes. This compound can contribute to the manganese pool in soils and aquatic environments, facilitating microbial growth and activity. For instance, studies have shown that bacteria such as Bacillus cereus exhibit high efficacy in bioaccumulating manganese from solutions, indicating the potential role of this compound in enhancing microbial manganese uptake .

Toxicity and Genotoxicity

The biological impact of this compound extends to its potential toxicity. Research indicates limited data on the genotoxic effects of ammonium salts; however, exposure to high concentrations may lead to adverse effects on microbial communities and higher trophic levels. The Environmental Protection Agency (EPA) has noted concerns regarding the ecological risks associated with ammonium salts, including their potential to disrupt nitrogen cycles .

Bioremediation Applications

This compound has been investigated for its role in bioremediation strategies aimed at removing excess manganese from contaminated environments. The compound's ability to enhance the bioavailability of manganese makes it a candidate for use in bioremediation processes where microbial metabolism can be harnessed to mitigate manganese pollution. Studies have demonstrated that certain bacterial strains can effectively bioaccumulate manganese ions from solutions containing this compound, achieving removal efficiencies exceeding 90% under optimal conditions .

Case Studies

- Microbial Bioaccumulation : A study involving Geobacillus thermantarcticus showed that this bacterium could accumulate significant amounts of Mn²⁺ ions when exposed to this compound under controlled pH conditions (pH < 5), which favored metal uptake .

- Phosphorus Removal : Research on high-phosphorus manganese ores indicated that ammonium carbonate leaching methods could effectively extract both phosphorus and manganese, with this compound acting as a stabilizing agent for these elements during processing .

- Environmental Impact Assessment : A comprehensive assessment of sites contaminated with manganese highlighted the utility of this compound in remediating polluted waters by promoting microbial degradation pathways that convert harmful Mn²⁺ into less toxic forms .

Eigenschaften

IUPAC Name |

azanium;manganese(2+);phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUGKDWGQPNDGX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-]P(=O)([O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MnNO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889647 | |

| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.948 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15609-81-1 | |

| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015609811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, ammonium manganese(2+) salt (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium manganese phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.